beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.

Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.

Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or nitric acid.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Acylation or alkylation reagents under basic or acidic conditions.

Major Products

The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.

Biology

In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.

Medicine

In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry

In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and biological distinctions between the target trisaccharide and related glycans:

Key Findings

- Linkage Specificity : Unlike lactosamine (β1→4-only), the β1→6 linkage in the target trisaccharide introduces conformational flexibility, enabling extended linear chains (e.g., mucin glycans) . This contrasts with β1→3-linked polylactosamines, which are more rigid and prevalent in glycosphingolipids .

- Biological Roles :

- The trisaccharide’s linear β1→4/β1→6 repeating units in mucins may facilitate microbial adhesion, as seen in Klebsiella pneumoniae O-antigens (D-Gal II), which utilize similar motifs for immune evasion .

- Branched analogs (e.g., ’s pentasaccharide) demonstrate how β1→6 linkages diversify glycan topology, affecting interactions with lectins and glycosidases .

- Synthetic Challenges : β1→6 linkages are less efficiently synthesized than β1→4 due to steric hindrance. Chemoenzymatic approaches using bacterial β1→4/6-galactosyltransferases (e.g., Bacteroides fragilis) have enabled scalable production of such structures .

Enzymatic and Pathogenic Relevance

- Glycosyltransferases : The mid-chain β1→6-GlcNAc transferase in rat serum selectively modifies linear tetrasaccharides to introduce branching, highlighting enzymatic specificity for β1→6 over β1→3/4 linkages .

- Pathogen Interactions : Proteus vulgaris O65 antigens incorporate β1→6-linked GalNAc residues, mimicking host glycans to evade immune detection . Similarly, Klebsiella O1 antigens utilize D-Gal II (containing β1→6-Gal) for virulence .

Research Implications

The unique β1→4/β1→6 linkage pattern of beta-D-Gal-(1→4)-beta-D-GlcNAc-(1→6)-D-Gal underscores its role in:

Biological Activity

The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, a complex carbohydrate, is an amino trisaccharide consisting of two D-galactose residues and one N-acetyl-D-glucosamine residue. Its unique glycosidic linkages contribute significantly to its biological activities, which include roles in cellular recognition processes and interactions with proteins such as lectins and receptors.

Structural Characteristics

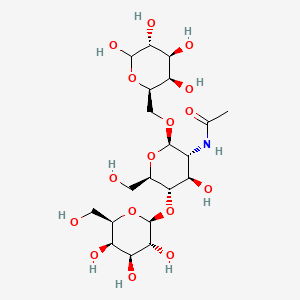

The structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal can be represented as follows:

This compound's specific glycosidic linkages are crucial for its biological functions, including its role as an epitope for various lectins and antibodies, facilitating essential cell-cell interactions and immune responses.

Biological Activities

The biological activities of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal are multifaceted:

- Cellular Recognition : It serves as a recognition element for specific lectins, which are proteins that bind carbohydrates and play roles in cell signaling and immune responses.

- Glycoconjugate Formation : This compound acts as a building block for more complex glycoconjugates, essential for various biological processes.

- Immune Response Modulation : It has been shown to interact with immune cells, influencing their activity and response during infections .

Interaction with Proteins

Research indicates that beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal interacts with various proteins, particularly lectins. These interactions are critical for:

- Cell Adhesion : The binding of this compound to cell surface receptors facilitates cell adhesion processes.

- Signal Transduction : It may play a role in modulating signaling pathways in immune cells, affecting their activation and function .

Case Studies

Several studies have highlighted the significance of this compound in different biological contexts:

- Chagas Disease : A study demonstrated that the terminal Galα moiety enhances recognition by anti-α-Gal antibodies in individuals infected with Trypanosoma cruzi. This suggests potential applications in vaccine development against Chagas disease .

- Cancer Research : In colorectal cancer patients, specific glycan structures including beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal showed differential binding affinities to serum samples from patients compared to healthy controls, indicating its role in cancer diagnostics .

Comparative Analysis

To understand the uniqueness of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, it is essential to compare it with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Alpha-D-Gal-(1→4)-beta-D-GlcNAc | Similar linkage but alpha configuration at D-galactose | Different biological activity due to configuration |

| Beta-D-Gal-(1→3)-beta-D-GlcNAc | Variations in linkage position | Involved in different glycan structures |

| Beta-D-Gal-(1→4)-beta-D-GlcNAc(6-SO₄) | Sulfated version | Enhanced binding properties due to sulfate group |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.